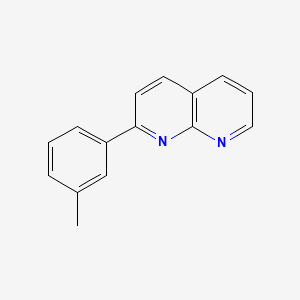

2-m-Tolyl-1,8-naphthyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-间甲苯基-1,8-萘啶是一种杂环化合物,属于萘啶类。这类化合物以其多样的生物活性及其在药物化学中的潜在应用而闻名。2-间甲苯基-1,8-萘啶的结构由萘啶核心组成,第二个位置连接一个甲基,第一个位置连接一个甲苯基。

准备方法

合成路线和反应条件: 2-间甲苯基-1,8-萘啶的合成可以通过多种方法实现。一种常见的方法是Friedländer反应,这是一种在催化剂存在下醛和胺之间的缩合反应。 例如,2-氨基烟醛可以在碱性条件下与合适的醛反应,形成所需的萘啶衍生物 .

工业生产方法: 在工业环境中,可以通过使用绿色化学原理来优化2-间甲苯基-1,8-萘啶的合成。 离子液体已被用作绿色溶剂和催化剂,以提高产率并减少合成过程对环境的影响 。这种方法涉及醛、烯胺和叔丁基2,4-二氧代哌啶-1-羧酸酯的三组分反应。

化学反应分析

反应类型: 2-间甲苯基-1,8-萘啶会发生多种化学反应,包括:

氧化: 该化合物可以氧化成相应的萘啶氧化物。

还原: 还原反应可以将萘啶环转化为其还原形式。

取代: 亲电和亲核取代反应可以在萘啶环的不同位置发生。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在各种条件下使用卤素、烷基化剂和亲核试剂等试剂。

主要产物: 从这些反应中形成的主要产物包括氧化的萘啶、还原的萘啶以及具有各种官能团的取代衍生物。

科学研究应用

Anticancer Activity

The derivatives of 1,8-naphthyridine, including 2-m-Tolyl-1,8-naphthyridine, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell growth through various mechanisms:

- DNA Intercalation : 1,8-naphthyridine derivatives act as DNA intercalators, binding between base pairs and altering DNA conformation. This action inhibits DNA replication and transcription, leading to reduced cancer cell proliferation .

- Inhibition of Tubulin Polymerization : Some derivatives are known to inhibit tubulin polymerization, which is crucial for mitosis. This mechanism can induce cell cycle arrest and apoptosis in cancer cells .

- Case Study : Compounds derived from 1,8-naphthyridine have shown IC50 values lower than standard chemotherapeutics in various cancer cell lines. For instance, certain derivatives exhibited IC50 values ranging from 1.47 to 7.88 μM against the MCF7 breast cancer cell line .

Antiviral and Antimicrobial Properties

This compound has also demonstrated antiviral and antimicrobial activities:

- HIV-1 Integrase Inhibition : Some studies have highlighted the potential of naphthyridine derivatives as HIV-1 integrase inhibitors, showcasing their ability to interfere with viral replication .

- Broad-Spectrum Antimicrobial Activity : The compound has been reported to possess antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

Neurological Applications

Research suggests that 1,8-naphthyridine derivatives may have therapeutic potential in treating neurological disorders:

- Alzheimer's Disease : Certain naphthyridine compounds have shown promise in neuroprotection and cognitive enhancement in preclinical models of Alzheimer's disease .

- Antidepressant Effects : The modulation of neurotransmitter systems by these compounds indicates potential applications in treating depression and anxiety disorders .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound are noteworthy:

- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing relief in conditions such as arthritis or chronic pain .

- Clinical Relevance : The analgesic effects observed in animal models suggest that further exploration could lead to new pain management therapies.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods:

作用机制

2-间甲苯基-1,8-萘啶的作用机制涉及它与特定分子靶标的相互作用。 例如,在抗菌应用中,该化合物靶向细菌酶并破坏其功能,导致细胞死亡 。 在癌症治疗中,它与 DNA 嵌入,抑制复制和转录过程 .

类似化合物:

1,8-萘啶: 具有类似生物活性的母体化合物,但缺少甲苯基和甲基。

2-苯基-1,8-萘啶: 与甲苯基基团相比具有苯基基团的类似结构,表现出不同的生物学特性.

2,7-二甲基-1,8-萘啶: 包含两个甲基,在化学反应性和生物活性方面表现出差异.

独特性: 2-间甲苯基-1,8-萘啶由于其特定的取代模式而具有独特性,该模式赋予其独特的化学和生物学特性。 甲苯基基团的存在增强了其亲脂性和与生物靶标的潜在相互作用,使其成为药物化学中一种有价值的化合物 .

相似化合物的比较

1,8-Naphthyridine: A parent compound with similar biological activities but lacks the tolyl and methyl groups.

2-Phenyl-1,8-Naphthyridine: Similar structure with a phenyl group instead of a tolyl group, exhibiting different biological properties.

2,7-Dimethyl-1,8-Naphthyridine: Contains two methyl groups, showing variations in chemical reactivity and biological activity.

Uniqueness: 2-m-Tolyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

属性

分子式 |

C15H12N2 |

|---|---|

分子量 |

220.27 g/mol |

IUPAC 名称 |

2-(3-methylphenyl)-1,8-naphthyridine |

InChI |

InChI=1S/C15H12N2/c1-11-4-2-5-13(10-11)14-8-7-12-6-3-9-16-15(12)17-14/h2-10H,1H3 |

InChI 键 |

VOPUZVINSLDWHQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C=CC=N3)C=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。